Iron, isotope of mass 55 (55Fe3+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Iron, isotope of mass 55 (55Fe3+), is a radioactive isotope of iron. It has a nucleus containing 26 protons and 29 neutrons, resulting in a mass number of 55. This isotope decays by electron capture to manganese-55, with a half-life of approximately 2.737 years . The emitted X-rays from this decay process can be used for various scientific analysis methods, such as X-ray diffraction .

Méthodes De Préparation

Iron-55 can be artificially produced by neutron irradiation of stable iron isotopes. The common synthetic routes include:

Neutron irradiation of iron-54: This involves the reaction ({55}Fe).

Neutron irradiation of iron-56: This involves the reaction ({56}Fe(n,2n){55}Fe).

Industrial production methods typically involve exposing iron-containing components, such as steel or reinforced concrete, to neutron radiation. This can lead to the accumulation of iron-55 in these materials .

Analyse Des Réactions Chimiques

Iron-55 undergoes various types of chemical reactions, including:

Oxidation and Reduction: Iron-55 can participate in redox reactions, where it can either gain or lose electrons.

Substitution Reactions: Iron-55 can undergo substitution reactions where one ligand in a complex is replaced by another.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Such as oxygen or chlorine.

Reducing agents: Such as hydrogen or carbon monoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of iron-55 can produce iron oxides, while reduction can produce elemental iron .

Applications De Recherche Scientifique

Iron-55 has several scientific research applications, including:

Chemistry: Used as a tracer in studies of iron metabolism and transport.

Biology: Employed in studies of biological processes involving iron.

Medicine: Used in diagnostic techniques, such as X-ray fluorescence, to study the distribution of iron in biological tissues.

Industry: Utilized in portable X-ray instruments for non-destructive testing and analysis

Mécanisme D'action

The mechanism by which iron-55 exerts its effects involves its radioactive decay by electron capture. This process results in the emission of X-rays and Auger electrons. The emitted X-rays can be used for various analytical techniques, while the Auger electrons can cause localized ionization and damage to surrounding materials .

Comparaison Avec Des Composés Similaires

Iron-55 can be compared with other similar radioactive isotopes of iron, such as:

Iron-59 (59Fe): Another radioactive isotope of iron with a half-life of 44.5 days. It is commonly used in studies of iron metabolism and blood circulation.

Iron-60 (60Fe): A long-lived radioactive isotope with a half-life of 2.6 million years.

Iron-55 is unique due to its specific half-life and decay properties, making it particularly useful for certain types of scientific research and industrial applications .

Propriétés

Numéro CAS |

91776-95-3 |

|---|---|

Formule moléculaire |

Fe+3 |

Poids moléculaire |

54.938291 g/mol |

Nom IUPAC |

iron-55(3+) |

InChI |

InChI=1S/Fe/q+3/i1-1 |

Clé InChI |

VTLYFUHAOXGGBS-BJUDXGSMSA-N |

SMILES isomérique |

[55Fe+3] |

SMILES canonique |

[Fe+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

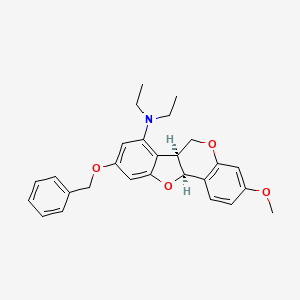

![6-(3,4-Dimethoxyphenyl)-7,8-dihydronaphtho[2,3-d][1,3]dioxol-5(6h)-one](/img/structure/B12796337.png)